molecular formula C23H27N5O2S B2989283 3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422276-08-2

3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

Numéro de catalogue: B2989283
Numéro CAS: 422276-08-2
Poids moléculaire: 437.56
Clé InChI: ZXRDGHVBTYQWSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with a ketone at position 4 and a thione group at position 2. The substituent at position 3 is a hexyl chain terminating in a ketone-linked 4-pyridin-2-ylpiperazine moiety. The pyridin-2-ylpiperazine group may confer selectivity for receptors with aromatic binding pockets, while the hexyl chain could influence lipophilicity and membrane permeability .

Propriétés

IUPAC Name

3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c29-21(27-16-14-26(15-17-27)20-10-5-6-12-24-20)11-2-1-7-13-28-22(30)18-8-3-4-9-19(18)25-23(28)31/h3-6,8-10,12H,1-2,7,11,13-17H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDGHVBTYQWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one represents a novel class of quinazolinone derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. Quinazolinone compounds are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of 366.43 g/mol. The structural characteristics include a quinazolinone core linked to a pyridinylpiperazine moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC19H22N6O2
Molecular Weight366.43 g/mol
IUPAC Name3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

The biological activity of quinazolinone derivatives is often attributed to their ability to interact with various molecular targets:

1. Enzyme Inhibition:
Quinazolinones can inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K) pathways, leading to reduced tumor growth .

2. Receptor Modulation:
These compounds may also modulate receptor activity, particularly in the context of growth factor signaling pathways such as the epidermal growth factor receptor (EGFR) .

3. Induction of Apoptosis:
Through various signaling pathways, quinazolinones can induce apoptosis in cancer cells, making them attractive candidates for cancer therapy .

Biological Activity Studies

Several studies have investigated the biological activity of quinazolinone derivatives similar to the compound . Below are key findings from relevant research:

Anticancer Activity:
A study demonstrated that quinazolinone derivatives exhibit significant antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines. The compound BIQO-19 was shown to restore sensitivity to gefitinib in resistant NSCLC cells, highlighting the potential for combination therapies .

Anti-inflammatory Effects:
Research indicates that certain quinazolinone derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in human promyelocytic cell lines. This suggests a role in modulating inflammatory responses .

Antimicrobial Properties:
Some quinazolinones have shown activity against bacterial strains, indicating potential use as antimicrobial agents .

Case Studies

  • NSCLC Treatment:
    • Objective: Evaluate the antiproliferative effects on NSCLC cells.
    • Method: Sulforhodamine B (SRB) assay was used to measure growth inhibition.
    • Results: The compound exhibited IC50 values comparable to established anticancer agents, suggesting efficacy in overcoming drug resistance.
  • Inflammation Modulation:
    • Objective: Assess the impact on TNF-α secretion.
    • Method: In vitro assays with LPS-stimulated HL-60 cells.
    • Results: Significant inhibition of TNF-α production was observed without notable cytotoxicity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to two analogs with modifications in the quinazolinone core and substituents:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Availability
Target : 3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one Not explicitly provided ~508 (estimated) - Hexyl chain with pyridin-2-ylpiperazine
- 1H-quinazolin-4-one core with thione at C2
Not reported
BB17244 : 6-(morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one C27H34N6O3S 522.66 - Morpholin-4-yl at C6 of tetrahydroquinazolinone
- Saturated 1,2,3,4-tetrahydroquinazolinone core
- Same pyridin-2-ylpiperazine substituent
In stock (commercial)
K284-4151 : 6-bromo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one C24H27BrN4O2S 515.47 - Bromo at C6 of dihydroquinazolinone
- Phenylpiperazine substituent (vs. pyridin-2-ylpiperazine)
Available (3 mg)

Functional Implications of Structural Differences

  • Core Saturation: The target and K284-4151 feature partially unsaturated cores (1H-quinazolin-4-one and 2,3-dihydroquinazolin-4(1H)-one, respectively), which may enhance rigidity and π-π stacking interactions.
  • Substituent Effects: Pyridin-2-ylpiperazine (Target, BB17244): The pyridine ring may engage in hydrogen bonding or cation-π interactions with biological targets, enhancing binding specificity compared to K284-4151’s phenylpiperazine . Morpholin-4-yl (BB17244): Introduces a polar oxygen atom, improving aqueous solubility relative to the non-substituted quinazolinone in the target . Bromo (K284-4151): Adds steric bulk and electron-withdrawing effects, which could alter metabolic stability or reactivity .
  • Hexyl Chain: All three compounds share a hexyl spacer between the quinazolinone and piperazine groups. This chain length balances lipophilicity and spatial positioning for optimal target engagement.

Pharmacological and Physicochemical Insights

  • Solubility :
    • BB17244 ’s morpholin-4-yl group and saturated core likely enhance solubility compared to the target and K284-4151 , which lack polar substituents .
  • Binding Affinity :
    • The pyridin-2-ylpiperazine in the target and BB17244 may confer higher affinity for receptors with aromatic or polar residues (e.g., serotonin or dopamine receptors) versus K284-4151 ’s phenylpiperazine .
  • Synthetic Accessibility :
    • BB17244 is commercially available, suggesting established synthetic routes, while the target and K284-4151 may require specialized protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.